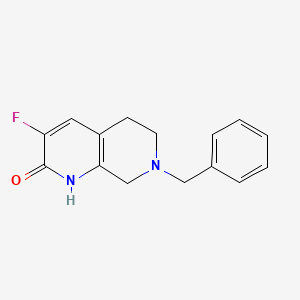
7-Benzyl-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the naphthyridine core using catalysts like palladium on carbon (Pd/C).
Benzylation: The phenylmethyl group can be introduced via benzylation reactions using benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with additional oxygen functionalities, while reduction could lead to fully saturated naphthyridine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridin-2(1H)-one: Lacks the fluorine and phenylmethyl groups.
3-Fluoro-1,7-naphthyridine: Lacks the tetrahydro and phenylmethyl groups.
7-Benzyl-1,7-naphthyridin-2(1H)-one: Lacks the fluorine and tetrahydro groups.
Uniqueness
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is unique due to the combination of its fluorine, tetrahydro, and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H15FN2O |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
7-benzyl-3-fluoro-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-12-6-7-18(10-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) |
InChI Key |
PQRQTAMGEWHMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C(=O)N2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















